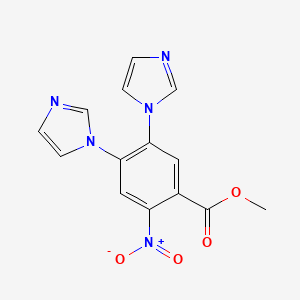

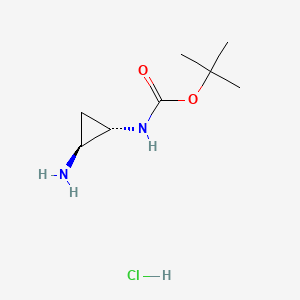

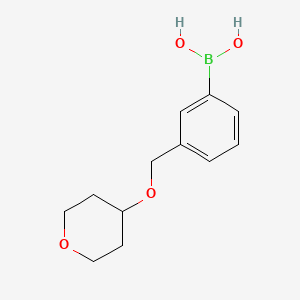

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a similar structure . It has a molecular formula of C11H9BrF3NO and a molecular weight of 308.09 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid .Molecular Structure Analysis

The molecular structure of these compounds typically includes a bromine atom attached to the isoquinoline ring .Chemical Reactions Analysis

The reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid produces a mixture of the 9-bromo-substituted product and 6-ethoxycarbonyl-5,7-dihydroxy-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolinium tribromide in a 1:1 ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a boiling point that is not specified .Scientific Research Applications

A general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, including those related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been demonstrated. This method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, useful for synthesizing N-benzyl isoindolin-1-one and N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (Freeman et al., 2023).

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors has been achieved. The key intermediate in this process, a bromonium ylide, is formed by the intramolecular reaction of a benzyl bromide and an α-imino rhodium carbene (He et al., 2016).

A novel annulation method for 3,4-dihydroisoquinoline carboxylate, related to this compound, has been developed. This method offers direct synthesis of cyclic Reissert equivalent compounds and access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).

Synthesis, cytotoxicity, and docking simulations of novel annulated dihydroisoquinoline heterocycles have been conducted. These compounds have shown potential as antitumor agents against various cancer cell lines (Saleh et al., 2020).

Research on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been carried out, exploring the structural and molecular properties of these compounds (Cerrini et al., 1979).

The acid-catalyzed formation of C–C and C–S bonds using excited state proton transfer, involving compounds like 7-bromo-2-naphthol, has been studied for the preparation of polycyclic amines and benzyl sulfides. This approach is relevant to the synthesis of compounds related to this compound (Strada et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSOZVJLXHQQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)